Repandusinic acid B
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Overview
Description
Repandusinic acid B is a hydrolysable tannin found in various medicinal plants, particularly in the genus Phyllanthus. This compound has garnered significant attention due to its potent antiviral properties, especially against hepatitis B virus. It is a natural product that has been studied for its potential therapeutic applications in treating liver diseases and other viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of repandusinic acid B involves complex organic reactions. Typically, it is extracted from natural sources such as Phyllanthus niruri. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The synthetic route may involve the hydrolysis of tannin precursors under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from plant sources. The process involves harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, followed by purification steps such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Repandusinic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized tannins, reduced tannins, and substituted derivatives, which may have different biological activities and properties .
Scientific Research Applications
Repandusinic acid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of hydrolysable tannins and their derivatives.
Biology: It has been studied for its effects on various biological systems, including its antiviral, antibacterial, and antioxidant properties.
Medicine: this compound is being researched for its potential therapeutic applications in treating hepatitis B, HIV, and other viral infections. .
Mechanism of Action
Repandusinic acid B exerts its effects through multiple mechanisms:
Antiviral Activity: It inhibits viral enzymes such as reverse transcriptase and DNA polymerase, preventing viral replication.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Molecular Targets: The primary molecular targets include viral proteins and enzymes involved in viral replication and host cell pathways
Comparison with Similar Compounds
Similar Compounds
- Corilagin
- Geranin
- Ellagic Acid
Uniqueness
Repandusinic acid B stands out due to its potent antiviral activity, particularly against hepatitis B virus. While similar compounds like corilagin and geranin also exhibit antiviral properties, this compound has shown superior binding affinities and docking scores in computational studies, making it a more promising candidate for further drug development .
Properties
CAS No. |
125445-50-3 |
---|---|
Molecular Formula |
C48H34O33 |
Molecular Weight |
1138.8 g/mol |
IUPAC Name |
4-[1-carboxy-3-[[6-(6-carboxy-2,3,4-trihydroxyphenoxy)-7,8,11,12,13,22-hexahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C48H34O33/c49-15-1-9(2-16(50)27(15)56)43(70)81-48-36(65)40-38(78-47(74)13(7-22(54)55)26-25-11(4-18(52)29(58)33(25)62)45(72)79-39(26)42(68)69)21(77-48)8-75-44(71)10-3-17(51)28(57)32(61)23(10)24-12(46(73)80-40)6-20(31(60)34(24)63)76-37-14(41(66)67)5-19(53)30(59)35(37)64/h1-7,21,26,36,38-40,48-53,56-65H,8H2,(H,54,55)(H,66,67)(H,68,69) |
InChI Key |
MOXIBUYRLMGMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)OC(=O)C(=CC(=O)O)C7C(OC(=O)C8=CC(=C(C(=C78)O)O)O)C(=O)O |
Origin of Product |
United States |
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